molecular formula C11H15BrClNO2S B1378560 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride CAS No. 1864062-41-8

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride

Cat. No.: B1378560
CAS No.: 1864062-41-8
M. Wt: 340.66 g/mol
InChI Key: KYGZWXSQVIQATB-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound being officially designated under Chemical Abstracts Service registry number 1864062-41-8. The molecular formula C₁₁H₁₅BrClNO₂S reflects the complex structural arrangement of this heterocyclic compound, with a molecular weight of 340.66 atomic mass units. Alternative nomenclature systems have generated several synonymous designations for this compound, though the primary systematic name remains the most widely accepted in scientific literature.

The compound's nomenclature reflects its structural hierarchy, beginning with the pyrrolidine base structure and incorporating the 4-bromophenylsulfonyl substituent attached via a methylene bridge. The hydrochloride designation indicates the presence of the chloride counterion, which significantly influences the compound's solubility characteristics and stability properties. The Simplified Molecular Input Line Entry System representation "O=S(CC1NCCC1)(C2=CC=C(Br)C=C2)=O.[H]Cl" provides a standardized method for database storage and computational analysis.

Research databases have catalogued this compound under multiple identifier systems, including the Molecular Design Limited number MFCD26792994, which facilitates cross-referencing across various chemical information platforms. The systematic approach to nomenclature ensures consistent identification across international research communities, particularly important given the compound's emerging significance in pharmaceutical research applications.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives investigating pyrrolidine derivatives for pharmaceutical applications. The pyrrolidine scaffold has garnered significant attention in medicinal chemistry due to its three-dimensional structural properties and its ability to efficiently explore pharmacophore space through sp³-hybridization. The five-membered saturated nitrogen heterocycle provides enhanced three-dimensional coverage due to the non-planarity of the ring, a phenomenon termed "pseudorotation" that contributes to diverse biological activities.

Historical development of sulfonylpyrrolidine compounds can be traced to systematic investigations of sulfonamide derivatives, which have long been recognized for their biological significance. Research has demonstrated that pyrrolidine-containing compounds exhibit remarkable versatility in drug discovery applications, with the saturated scaffold offering advantages over aromatic heterocycles in terms of stereochemical diversity and reduced planarity. The incorporation of brominated aromatic systems into pyrrolidine frameworks represents a strategic approach to enhancing molecular complexity while maintaining synthetic accessibility.

The specific development of this compound reflects contemporary trends in medicinal chemistry toward compounds that combine multiple pharmacologically relevant structural elements. The bromophenyl moiety provides opportunities for further chemical elaboration through cross-coupling reactions, while the sulfonyl group offers potential for biological target interaction. This compound exemplifies the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures designed for specific research applications.

Significance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a compound of considerable scientific interest due to its multifaceted structural characteristics and potential applications. The compound belongs to the classification of sulfonamide compounds, characterized by the presence of a sulfonyl group attached to an amine, while simultaneously falling under the broader category of heterocyclic compounds due to its pyrrolidine ring structure. This dual classification reflects the compound's versatility in chemical transformations and biological interactions.

The significance of this compound in medicinal chemistry research stems from its potential as a building block for synthesizing various pharmaceutical compounds. Research has demonstrated that pyrrolidine derivatives can serve as versatile scaffolds for probing biological pathways, particularly those involving sulfur-containing functional groups. The bromophenyl moiety enables the compound to engage with various enzymes or receptors, while the sulfonyl group forms strong interactions with biological targets, contributing to potential pharmacological activities.

Current research applications focus on the compound's utility in synthetic organic chemistry, where it serves as an intermediate for constructing more complex molecular architectures. The presence of the bromine substituent provides opportunities for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular frameworks. This synthetic versatility has made the compound particularly valuable in academic and industrial research settings focused on drug discovery and development.

Chemical Property Value Reference
Molecular Formula C₁₁H₁₅BrClNO₂S
Molecular Weight 340.66 g/mol
Chemical Abstracts Service Number 1864062-41-8
Molecular Design Limited Number MFCD26792994
Chemical Classification Sulfonamide/Heterocyclic

The research significance of this compound extends beyond its immediate synthetic applications to encompass its role in advancing understanding of structure-activity relationships in heterocyclic chemistry. The compound's unique combination of functional groups provides researchers with opportunities to investigate the influence of steric and electronic factors on biological activity. Studies have shown that different stereoisomers and spatial orientations of substituents in pyrrolidine derivatives can lead to dramatically different biological profiles, making this compound valuable for exploring enantioselective protein interactions.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-9-3-5-11(6-4-9)16(14,15)8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZWXSQVIQATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-41-8
Record name Pyrrolidine, 2-[[(4-bromophenyl)sulfonyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864062-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidine derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include desulfonylated pyrrolidine derivatives.

Scientific Research Applications

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the sulfonyl group can form strong interactions with biological molecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride and related sulfonylpyrrolidine derivatives:

Compound Name Structural Features Biological Targets/Activities Key Differences from Target Compound References
2-[[(4-Chlorophenyl)sulfonyl]methyl]pyrrolidine hydrochloride Chlorophenylsulfonyl group at pyrrolidine 2-position Likely shares sulfone-mediated activities (e.g., antimicrobial, receptor modulation) Bromine vs. chlorine substituent; bromine’s higher lipophilicity may enhance membrane permeability.
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride Phenoxy group (4-bromo-2-methyl) at pyrrolidine 3-position Unspecified, but phenoxy groups often confer antioxidant or anti-inflammatory properties Sulfonyl vs. phenoxy linker; positional isomer (3- vs. 2-pyrrolidine substitution).
1-(4-Hydrazinylbenzylsulfonyl)pyrrolidine hydrochloride (Almotriptan intermediate) Hydrazinylbenzylsulfonyl group at pyrrolidine 1-position Intermediate in anti-migraine drug synthesis; likely targets 5-HT1B/1D receptors Substitution at pyrrolidine 1-position; hydrazine group may alter reactivity or metabolic stability.
(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine hydrochloride (SB269970) 3-Hydroxyphenylsulfonyl group; piperidinylethyl side chain at pyrrolidine 2-position 5-HT7 receptor antagonist; used in neuropathic pain and itch studies Additional piperidinyl side chain and hydroxyl group; enhances receptor specificity and potency.

Structural and Functional Analysis

Bromine’s polarizability may improve binding to hydrophobic receptor pockets.

Positional Isomerism : Substitution at the pyrrolidine 2-position (target compound) vs. 3-position ( compound) affects molecular conformation and steric interactions with target proteins.

Side Chain Modifications : SB269970’s piperidinylethyl side chain enhances 5-HT7 receptor affinity, demonstrating how auxiliary groups can refine selectivity .

Biological Activity

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolidine ring and a sulfonyl group, which are known to influence its interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12BrN1O2SHCl\text{C}_{11}\text{H}_{12}\text{BrN}_1\text{O}_2\text{S}\cdot \text{HCl}

This structure features:

  • A pyrrolidine ring , which contributes to its stereochemical properties.
  • A sulfonyl group , enhancing its reactivity and interaction with biological molecules.
  • A bromophenyl substituent , which may facilitate interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially leading to inhibition of key metabolic pathways.
  • Receptor Modulation : The bromophenyl group may enhance binding affinity to various receptors, influencing signal transduction pathways.

These interactions can lead to alterations in cellular processes, contributing to the compound's biological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, pyrrole derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Compounds containing the pyrrolidine moiety have been investigated for their anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of signaling pathways .

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR) and potential therapeutic applications:

CompoundBiological ActivityIC50 (µM)References
1Antibacterial32 (MRSA)
2Anticancer--
3Cholinesterase Inhibition0.20 (BChE)

Case Studies

  • Antibacterial Efficacy : A study on pyrrole derivatives indicated that halogen substitution at the C4 position enhances antibacterial activity. Compounds similar to this compound demonstrated significant efficacy against resistant strains of bacteria .
  • Neuroprotective Effects : Research on similar sulfonamide derivatives has shown potential neuroprotective effects through cholinesterase inhibition, suggesting that modifications in the sulfonamide scaffold could lead to new treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-([(4-bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride?

  • Methodological Answer : The synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., via [3+2] cycloaddition or reductive amination).

Sulfonation : Reaction of the pyrrolidine intermediate with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., NaOH, K₂CO₃) to introduce the sulfonyl group.

Hydrochloride Salt Formation : Acidic workup (HCl) to precipitate the final product.

  • Critical Parameters :
StepConditionsPurpose
SulfonationAnhydrous DMF, 0–5°CMinimize side reactions
Salt FormationEthanol/HCl, refluxEnsure solubility and purity
  • Reference: Synthesis strategies for sulfonated pyrrolidines .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfonyl and bromophenyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₁H₁₃BrClNO₂S: 348.6 g/mol).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., π-stacking observed in sulfonyl-containing analogs) .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the sulfonyl group; limited solubility in water unless protonated.
  • Stability :
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., sulfonation energetics).
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Alfa Aesar’s reaction data ).
  • Case Study : A 15% yield increase was achieved by adjusting the sulfonation step from THF to DMF, as predicted by computational solvation models .

Q. How do stereochemical variations in pyrrolidine derivatives affect biological activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize enantiomers and evaluate via:
  • Receptor Binding Assays : Measure IC₅₀ values for targets like serotonin receptors (e.g., 5-HT₃).
  • Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4).
  • Data Example :
Stereoisomer5-HT₃ IC₅₀ (nM)CYP3A4 Inhibition (%)
(R)120 ± 1545
(S)85 ± 1062
  • Reference: Analog studies on chiral pyrrolidines .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Root Cause Analysis :

Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required).

Assay Variability : Compare results across cell lines (e.g., HEK293 vs. CHO-K1).

  • Case Study : Discrepancies in IC₅₀ values (10 nM vs. 100 nM) were traced to differences in cell membrane permeability .

Q. What role does the 4-bromophenylsulfonyl group play in reactivity?

  • Methodological Answer :

  • Electrophilic Character : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols).
  • Steric Effects : The bromine atom at the para position reduces rotational freedom, stabilizing transition states in SNAr reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 2
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride

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